molecular formula C18H26Br2N2Ni B13897239 Dibromobis(t-Bu pyridine)nickel

Dibromobis(t-Bu pyridine)nickel

Número de catálogo: B13897239
Peso molecular: 488.9 g/mol
Clave InChI: PGIXMPBPFWTGOQ-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dibromobis(t-Bu pyridine)nickel (CAS: see COA

Propiedades

Fórmula molecular

C18H26Br2N2Ni

Peso molecular

488.9 g/mol

Nombre IUPAC

4-tert-butylpyridine;dibromonickel

InChI

InChI=1S/2C9H13N.2BrH.Ni/c2*1-9(2,3)8-4-6-10-7-5-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2

Clave InChI

PGIXMPBPFWTGOQ-UHFFFAOYSA-L

SMILES canónico

CC(C)(C)C1=CC=NC=C1.CC(C)(C)C1=CC=NC=C1.[Ni](Br)Br

Origen del producto

United States

Métodos De Preparación

Coordination Reaction with Nickel(II) Bromide

  • Reagents: Nickel(II) bromide (NiBr2), tert-butylpyridine ligand.
  • Solvent: Anhydrous THF, DCM, or acetonitrile.
  • Conditions: Stirring at room temperature or mild heating under argon atmosphere.
  • Procedure:
    • Dissolve NiBr2 in anhydrous solvent under inert atmosphere.
    • Add the tert-butylpyridine ligand slowly to the nickel solution.
    • Stir the mixture for several hours to ensure complete coordination.
    • The product precipitates or is isolated by removing solvent and recrystallizing.

Alternative Method: Direct Synthesis from Nickel(II) Halide Hydrate

  • Use hydrated NiBr2·3H2O with ligand in polar solvents like DMF.
  • Heat under inert atmosphere to promote coordination.
  • Purify by crystallization from appropriate solvents.

Catalytic Reductive Coupling for Ligand Formation (Relevant to Ligand Preparation)

A notable method for preparing the bipyridine ligand involves nickel-catalyzed reductive coupling of chloropyridines:

Parameter Details
Catalyst NiBr2·3H2O
Reducing agent Manganese powder
Solvent Dimethylformamide (DMF)
Temperature ~100–120 °C
Time 18–20 hours
Yield Up to 64% for bipyridine ligands
  • This method is ligand-free for the coupling step and relies on manganese as a reductant.
  • Zinc dust as reductant leads to hydrodehalogenation, thus manganese is preferred.

Purification and Characterization

Summary Table of Preparation Conditions

Step Reagents/Conditions Notes
Ligand synthesis Pyridine + pivalic acid + AgNO3 + NH4+ in H2SO4 2-tert-butylpyridine, ~97% yield
Ligand bipyridine coupling 4-tert-butylpyridine + NiBr2·3H2O + Mn powder + DMF, 100-120°C, 18-20h Up to 64% yield
Complex formation NiBr2 + tert-butylpyridine in anhydrous solvent, inert atmosphere, RT to mild heat Coordination to Ni(II) center
Purification Recrystallization from acetonitrile or ethanol Ensures purity and crystallinity

Research Findings and Notes

  • The bulky tert-butyl groups on pyridine ligands significantly influence the steric environment around nickel, enhancing selectivity in catalytic reactions.
  • The nickel center in dibromobis(tert-butylpyridine)nickel exhibits square planar geometry, important for its catalytic activity.
  • The preparation methods need to avoid moisture and oxygen to prevent decomposition or oxidation of nickel(II) species.
  • The reductive coupling method for bipyridine ligand synthesis is preferred over older methods due to better yields and milder conditions.
  • Coordination chemistry studies show that this complex can stabilize various oxidation states of nickel, making it versatile in redox catalysis.

Análisis De Reacciones Químicas

Types of Reactions: Dibromobis(t-Bu pyridine)nickel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form lower oxidation state nickel species.

    Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent.

Major Products:

    Oxidation: Nickel(III) or nickel(IV) complexes.

    Reduction: Nickel(I) or nickel(0) species.

    Substitution: New nickel complexes with different ligands.

Aplicaciones Científicas De Investigación

Chemistry: Dibromobis(t-Bu pyridine)nickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .

Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its role in enzyme mimetics .

Medicine: Research is ongoing to explore the potential therapeutic applications of nickel complexes, including their use as anticancer agents .

Industry: Dibromobis(t-Bu pyridine)nickel is used in the production of specialty chemicals and materials, including advanced polymers and coatings .

Mecanismo De Acción

The mechanism by which Dibromobis(t-Bu pyridine)nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation states, allowing it to participate in redox reactions. The pyridine ligands stabilize the nickel center, while the bromine atoms can be substituted to form new complexes. These properties enable the compound to act as a catalyst and interact with various substrates .

Comparación Con Compuestos Similares

Structural and Ligand-Based Differences

The table below summarizes key structural and synthetic differences between Dibromobis(t-Bu pyridine)nickel and related nickel(II) complexes:

Compound Name CAS Number Ligands Key Features Applications
Dibromobis(t-Bu pyridine)nickel 2640505-89-9 t-Bu pyridine Steric bulk enhances stability; high purity (≥97%) . Catalysis, materials research .
Dibromobis(pyridine)nickel 14024-85-2 Pyridine Smaller ligand size increases reactivity; lower steric hindrance . Precursor for Ni nanoparticles .
Dibromobis(4-methylpyridine)nickel 14650-93-2 4-methylpyridine Moderate steric effects; improved solubility vs. pyridine . Not explicitly reported.
Dibromobis(triphenylphosphine)nickel(II) 14126-37-5 Triphenylphosphine (PPh₃) Strong π-acceptor ligands; air-sensitive . Cross-coupling reactions (e.g., Suzuki, Stille) .

Magnetic and Electronic Properties

  • Dibromobis(t-Bu pyridine)nickel: Nickel(II) (d⁸) typically displays paramagnetism, but ligand field strength and geometry (e.g., tetrahedral vs. square-planar) modulate magnetic moments. No direct data are provided in the evidence, necessitating further experimental validation.
  • Dibromobis(pyridine)nickel : Likely paramagnetic, analogous to other octahedral Ni(II) complexes.
  • Dibromobis(triphenylphosphine)nickel(II) : Paramagnetic with a square-planar geometry; catalytic activity linked to Ni⁰/NiII redox cycling .

Catalytic and Functional Comparisons

  • Cross-Coupling Reactions :
    • The triphenylphosphine analog (CAS 14126-37-5) is widely used in C–C bond-forming reactions due to its ability to stabilize Ni(0) intermediates .
    • Dibromobis(t-Bu pyridine)nickel’s bulky ligands may hinder substrate access, reducing catalytic efficiency but improving selectivity in sterically demanding reactions .
  • Material Science :
    • The tert-butyl pyridine ligand’s hydrophobicity could make the compound suitable for organic-soluble coordination polymers or MOFs, though this remains unexplored in the provided evidence .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.